5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide
Description
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad-spectrum antimicrobial properties and are widely used in various fields, including medicine, agriculture, and industry
Properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-3-15-20(18,19)12-8-10(5-4-9(12)2)11-6-7-13(14)17-16-11/h4-8,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSXBPLOXAJBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide involves several steps. One common method includes the reaction of 6-chloropyridazine with N-ethyl-2-methylbenzenesulfonamide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours to ensure complete reaction .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yield and purity. These methods often involve large-scale reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Scientific Research Applications
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it acts by inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication. This inhibition occurs through competitive antagonism with p-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway .
Comparison with Similar Compounds
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:
Sulfachloropyridazine: Another sulfonamide with similar antimicrobial properties but different structural features.
6-chloropyridazin-3-yl derivatives: These compounds share the pyridazine ring but differ in their substituents, leading to variations in their chemical and biological activities.
5-amino-3-aryl-1-(6-chloropyridazin-3-yl)pyrazoles: These compounds have shown potential as analgesic agents and have different applications compared to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
